Welcome to the BenchChem Online Store!
molecular formula C14H9N3 B184293 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile CAS No. 55843-91-9

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Cat. No. B184293
M. Wt: 219.24 g/mol
InChI Key: QKFAADBAQQYFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03978071

Procedure details

A solution of methylmagnesium iodide (prepared from 3.6 g of magnesium and 22 g of methyl iodide) in 40 ml of ether is added dropwise to a mixture of 6.5 g of 4-(imidazo[1,2-a]pyridin-2-yl)benzonitrile and 50 ml of tetrahydrofuran with stirring on an ice bath. The mixture is heated under reflux for 3 hours, and the reaction mixture is cooled with salt and ice. 100 ml of 50% sulfuric acid is added dropwise to the reaction mixture, water is added, and the whole mixture is adjusted to pH 8 by addition of 20% sodium hydroxide. The crystalline precipitate is filtered off, washed with water and recrystallized from dimethylformamide to give 4.2 g of 2-(4-acetylphenyl)-imidazo[1,2-a]pyridine as colorless crystals melting at 209°-210°C. 2.2 g of the thus-obtained 2-(4-acetylphenyl)-imidazo[1,2-a]pyridine is heated with 0.45 g of sulfur and 10 ml of morpholine under reflux for 6 hours. The reaction mixture is cooled, and ethanol is added. The crystalline precipitate is filtered off and washed with ethanol to give 1.4 g of 4-(imidazo[1,2-a]pyridin-2-yl)phenylacetothiomorpholide as yellowish brown crystals melting at 204°-206°C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]I.[N:4]1[C:5]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#N)=[CH:15][CH:14]=2)=[CH:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12.S(=O)(=O)(O)O.[OH-:26].[Na+]>CCOCC.O.O1CCCC1>[C:17]([C:16]1[CH:19]=[CH:20][C:13]([C:5]2[N:4]=[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][N:7]3[CH:6]=2)=[CH:14][CH:15]=1)(=[O:26])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C[Mg]I
Name
Quantity
6.5 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C2=CC=C(C#N)C=C2
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled with salt and ice
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.